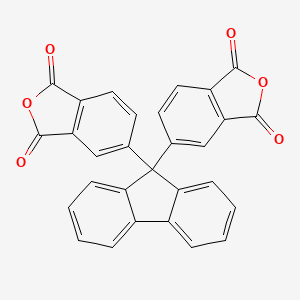

1,3-Isobenzofurandione, 5,5'-(9H-fluoren-9-ylidene)bis-

Description

BenchChem offers high-quality 1,3-Isobenzofurandione, 5,5'-(9H-fluoren-9-ylidene)bis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Isobenzofurandione, 5,5'-(9H-fluoren-9-ylidene)bis- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-[9-(1,3-dioxo-2-benzofuran-5-yl)fluoren-9-yl]-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H14O6/c30-25-19-11-9-15(13-21(19)27(32)34-25)29(16-10-12-20-22(14-16)28(33)35-26(20)31)23-7-3-1-5-17(23)18-6-2-4-8-24(18)29/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMACFWAQBPYRFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC5=C(C=C4)C(=O)OC5=O)C6=CC7=C(C=C6)C(=O)OC7=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00567401 | |

| Record name | 5,5'-(9H-Fluorene-9,9-diyl)di(2-benzofuran-1,3-dione) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00567401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135876-30-1 | |

| Record name | 5,5'-(9H-Fluorene-9,9-diyl)di(2-benzofuran-1,3-dione) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00567401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Isobenzofurandione, 5,5'-(9H-fluoren-9-ylidene)bis- (CAS No. 135876-30-1) for Advanced Research and Development

Abstract

This technical guide provides a comprehensive overview of 1,3-Isobenzofurandione, 5,5'-(9H-fluoren-9-ylidene)bis-, a fluorene-based dianhydride monomer with significant potential in the development of advanced materials. This document details its chemical identity, physicochemical properties, a robust synthesis protocol, and thorough characterization methods. Primarily utilized in the synthesis of high-performance polyimides, this guide explores the established applications in materials science and extrapolates its potential for cutting-edge applications in the pharmaceutical and biomedical fields, including drug delivery and diagnostics. We delve into the synthesis of polymers derived from this monomer and discuss the critical need for biocompatibility and cytotoxicity assessments for its translation into biomedical applications. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this fluorene-containing monomer in their research and development endeavors.

Introduction: The Significance of the Fluorene Scaffold

The fluorene moiety, a tricyclic aromatic hydrocarbon, is a privileged scaffold in both materials science and medicinal chemistry.[1] Its rigid, planar structure, and extensive electron delocalization impart unique photophysical and electronic properties to the molecules in which it is incorporated. In the realm of drug development, fluorene derivatives have been explored for a wide range of therapeutic applications, including anticancer, antiviral, and neuroprotective agents.[2] The versatility of the fluorene core allows for functionalization at various positions, enabling the fine-tuning of a molecule's properties for specific applications.

1,3-Isobenzofurandione, 5,5'-(9H-fluoren-9-ylidene)bis-, also known as 9,9-bis(3,4-dicarboxyphenyl)fluorene dianhydride (BPAF), is a key fluorene-based monomer. Its dianhydride functionality makes it an excellent building block for the synthesis of polyimides, a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength.[3] While the primary applications of BPAF-derived polyimides have been in the electronics and aerospace industries, their inherent properties, combined with the potential for chemical modification, open up intriguing possibilities for their use in the biomedical field.[4]

This guide will provide the necessary technical details to synthesize, characterize, and utilize this monomer, with a special focus on its potential translation to pharmaceutical and biomedical research.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 1,3-Isobenzofurandione, 5,5'-(9H-fluoren-9-ylidene)bis- is essential for its effective use in synthesis and material fabrication.

| Property | Value | Source(s) |

| CAS Number | 135876-30-1 | [5][6] |

| Molecular Formula | C₂₉H₁₄O₆ | [6] |

| Molecular Weight | 458.42 g/mol | [6] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 267-269 °C | [7] |

| Solubility | Low solubility in common organic solvents. Soluble in polar aprotic solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and dimethyl sulfoxide (DMSO). | [1][5] |

| Synonyms | 9,9-Bis(3,4-dicarboxyphenyl)fluorene dianhydride (BPAF), 5,5'-(9H-Fluorene-9,9-diyl)bis(isobenzofuran-1,3-dione) | [6] |

Synthesis of 1,3-Isobenzofurandione, 5,5'-(9H-fluoren-9-ylidene)bis-

The synthesis of this dianhydride can be achieved through a multi-step process, as generally outlined in the patent literature.[7] The following is a detailed, three-step experimental protocol based on established chemical principles for this class of compounds.

Logical Workflow for Synthesis

Caption: Synthetic pathway for 1,3-Isobenzofurandione, 5,5'-(9H-fluoren-9-ylidene)bis-.

Step 1: Synthesis of 9,9-bis(3,4-dimethylphenyl)fluorene

This initial step involves a Friedel-Crafts alkylation of o-xylene with 9-fluorenone.

-

Reagents and Materials:

-

9-fluorenone

-

o-xylene

-

Methanesulfonic acid (MSA)

-

Methanol

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

-

Procedure:

-

In a round-bottom flask, dissolve 9-fluorenone in an excess of o-xylene.

-

Slowly add methanesulfonic acid as the catalyst.

-

Heat the mixture to reflux and maintain for 24 hours.

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into methanol to precipitate the product.

-

Filter the solid, wash with methanol, and dry under vacuum to yield 9,9-bis(3,4-dimethylphenyl)fluorene.

-

Step 2: Synthesis of 9,9-bis(3,4-dicarboxyphenyl)fluorene

The intermediate from Step 1 is then oxidized to the corresponding tetracarboxylic acid.

-

Reagents and Materials:

-

9,9-bis(3,4-dimethylphenyl)fluorene

-

Potassium permanganate (KMnO₄)

-

Pyridine

-

Water

-

Hydrochloric acid (HCl)

-

Round-bottom flask with reflux condenser and mechanical stirrer

-

-

Procedure:

-

Suspend 9,9-bis(3,4-dimethylphenyl)fluorene in a mixture of pyridine and water.

-

Heat the mixture to reflux.

-

Gradually add potassium permanganate to the refluxing mixture.

-

Continue refluxing until the purple color of the permanganate disappears.

-

Cool the mixture and filter off the manganese dioxide.

-

Acidify the filtrate with concentrated hydrochloric acid to precipitate the tetracarboxylic acid.

-

Filter the white solid, wash with water, and dry under vacuum.

-

Step 3: Synthesis of 1,3-Isobenzofurandione, 5,5'-(9H-fluoren-9-ylidene)bis-

The final step is the cyclodehydration of the tetracarboxylic acid to the dianhydride.

-

Reagents and Materials:

-

9,9-bis(3,4-dicarboxyphenyl)fluorene

-

Acetic anhydride

-

Toluene

-

Round-bottom flask with reflux condenser

-

-

Procedure:

-

Suspend the 9,9-bis(3,4-dicarboxyphenyl)fluorene in a mixture of acetic anhydride and toluene.

-

Heat the mixture to reflux for 4-6 hours.

-

Cool the reaction mixture to room temperature and then in an ice bath to crystallize the product.

-

Filter the crystalline solid, wash with toluene, and dry under vacuum at 150-180°C to yield the final dianhydride product.[1][7]

-

Characterization and Analytical Methods

Thorough characterization is crucial to confirm the identity and purity of the synthesized dianhydride.

Spectroscopic Analysis

-

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool to confirm the formation of the dianhydride. The characteristic peaks for the anhydride group are expected in the regions of 1840-1870 cm⁻¹ (asymmetric C=O stretching) and 1770-1790 cm⁻¹ (symmetric C=O stretching).[7] The disappearance of the broad O-H stretch from the carboxylic acid precursor is also a key indicator of successful cyclization.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum should show complex aromatic signals corresponding to the fluorene and phenyl protons. The integration of these signals should be consistent with the molecular structure.

-

¹³C NMR: The carbon NMR will provide detailed information about the carbon skeleton. The carbonyl carbons of the anhydride groups are expected to appear in the downfield region of the spectrum.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compound. The expected exact mass for C₂₉H₁₄O₆ can be calculated and compared with the experimental value.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

The purity of the dianhydride is critical for achieving high molecular weight polymers. A reverse-phase HPLC method can be developed for this purpose. Due to the reactivity of anhydrides with protic solvents, a non-aqueous mobile phase is recommended.

-

Suggested HPLC Method:

-

Column: A cyano (CN) or a suitable reverse-phase column (e.g., C18).

-

Mobile Phase: A gradient of anhydrous acetonitrile and anhydrous dimethylformamide (DMF).[8]

-

Detector: UV detector, monitoring at a wavelength where the compound has significant absorbance.

-

Sample Preparation: Dissolve the dianhydride in anhydrous DMF.

-

Caption: A typical workflow for the characterization of the synthesized dianhydride.

Polymer Synthesis: Preparation of Polyimides

The primary application of 1,3-Isobenzofurandione, 5,5'-(9H-fluoren-9-ylidene)bis- is in the synthesis of polyimides. The following is a general two-step protocol for the preparation of a polyimide from this dianhydride and an aromatic diamine.

Polymerization Workflow

Caption: Two-step synthesis of polyimides from the dianhydride and a diamine.

Experimental Protocol

-

Step 1: Poly(amic acid) Synthesis

-

In a nitrogen-purged flask equipped with a mechanical stirrer, dissolve a chosen aromatic diamine in a dry polar aprotic solvent (e.g., DMAc or NMP).[1]

-

Once the diamine is fully dissolved, add an equimolar amount of 1,3-Isobenzofurandione, 5,5'-(9H-fluoren-9-ylidene)bis- in one portion.

-

Rinse the weighing container with additional solvent to ensure all the dianhydride is transferred to the reaction flask.

-

Stir the mixture at room temperature under a nitrogen atmosphere for 12-24 hours to form a viscous poly(amic acid) solution.

-

-

Step 2: Imidization to Polyimide

-

The poly(amic acid) solution can be cast onto a glass substrate to form a film.

-

The film is then thermally imidized by heating in a programmable oven with a staged temperature profile, for example: 80°C for 1 hour, 150°C for 1 hour, 200°C for 1 hour, and finally 300-350°C for 1 hour. This gradual heating removes the solvent and facilitates the cyclodehydration to the polyimide.

-

Alternatively, chemical imidization can be performed by adding a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) to the poly(amic acid) solution.

-

Applications in Drug Development: Current Status and Future Perspectives

While the majority of research on BPAF-derived polyimides has focused on materials science applications, the unique properties of the fluorene scaffold and the general biocompatibility of many polyimides suggest significant potential in the biomedical field.[4][9]

Potential as a Drug Delivery Vehicle

The synthesis of polyimides from BPAF allows for the incorporation of functional groups that can be used for drug conjugation or to modulate the polymer's solubility and degradation profile. The inherent fluorescence of some fluorene-based polymers could also be exploited for imaging and tracking of the drug delivery system.[4]

-

Future Research Directions:

-

Nanoparticle Formulation: Investigation into the formulation of BPAF-derived polyimides into nanoparticles for targeted drug delivery.

-

Drug Conjugation: Covalent attachment of therapeutic agents to the polymer backbone or side chains.

-

Controlled Release Studies: Evaluation of drug release kinetics under various physiological conditions.

-

Biocompatibility and Cytotoxicity

For any in vivo application, a thorough evaluation of biocompatibility is paramount. While polyimides are generally considered to be biocompatible, specific testing of polymers derived from BPAF is necessary.[9]

-

Recommended In Vitro Assays:

-

MTT or MTS Assay: To assess the cytotoxicity of the monomer and the derived polymers on relevant cell lines.

-

Hemolysis Assay: To evaluate the interaction with red blood cells.

-

Inflammatory Response: Measurement of cytokine production in immune cells exposed to the material.

-

Use as a Bioactive Scaffold

The fluorene nucleus itself has been identified as a pharmacophore in various drug discovery programs.[2] It is conceivable that the BPAF monomer or its derivatives could serve as a starting point for the synthesis of novel small-molecule therapeutics. The rigid fluorene core can be used to orient functional groups in a specific spatial arrangement to interact with biological targets.

Safety and Handling

Standard laboratory safety precautions should be followed when handling 1,3-Isobenzofurandione, 5,5'-(9H-fluoren-9-ylidene)bis- and its precursors.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle the compound in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry place away from moisture and strong oxidizing agents.

Conclusion

1,3-Isobenzofurandione, 5,5'-(9H-fluoren-9-ylidene)bis- is a versatile monomer with a well-established role in the synthesis of high-performance polyimides. This guide has provided a detailed overview of its synthesis, characterization, and polymerization. While its applications have historically been in materials science, the unique properties of the fluorene scaffold and the potential for creating biocompatible polymers suggest a promising future for this compound in the field of drug development. Further research into its biocompatibility, drug loading and release capabilities, and potential as a bioactive scaffold is warranted to fully unlock its potential for biomedical applications.

References

-

Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. Polymers (Basel). 2023 Aug 26;15(17):3549. [Link]

-

Characterization of polyimide via FTIR analysis. OSTI.gov. 2014 Aug 26. [Link]

-

Top Analytical Techniques for Characterizing Custom Polymers. Polymer Chemistry Innovations. [Link]

- 9,9-bis-(3,4-dicarboxyphenyl)fluorene dianhydrides.

-

9,9-Bis(3,4-dicarboxyphenyl)fluorene Dianhydride (BPAF). ChemBK. [Link]

- Dianhydride analysis method.

-

Biocompatibility of Polyimides: A Mini-Review. Materials (Basel). 2019 Sep 27;12(19):3166. [Link]

-

Dianhydride analysis method. European Patent Office. [Link]

-

Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. MDPI. [Link]

-

Polyfluorene-Based Multicolor Fluorescent Nanoparticles Activated by Temperature for Bioimaging and Drug Delivery. Polymers (Basel). 2019 Oct 1;11(10):1619. [Link]

-

Synthesis and gas separation performance of intrinsically microporous polyimides derived from 9,9-bis(3,4-dicarboxyphenyl)fluorene dianhydride. ResearchGate. [Link]

-

Novel fluorinated polyimides derived from 9,9-bis(4-amino-3,5-difluorophenyl)fluorene and aromatic dianhydrides. ResearchGate. [Link]

-

In vitro evaluation of polymeric nanoparticles with a fluorine core for drug delivery triggered by focused ultrasound. ResearchGate. [Link]

- Quantitaive analysis method for monomer in polyimide film.

-

Simultaneously Improving the Optical, Dielectric, and Solubility Properties of Fluorene-Based Polyimide with Silyl Ether Side Groups. Polymers (Basel). 2018 Dec 10;10(12):1361. [Link]

- Dianhydride analysis method.

-

In vitro and in vivo evaluation of hydrophilic dendronized linear polymers. Bioconjug Chem. 2005 May-Jun;16(3):535-41. [Link]

-

Fabrication and in vitro/in vivo evaluation of small polymeric devices for oral drug delivery. DTU Orbit. [Link]

-

Acyloxy-Containing Fluorene- and Benzimidazole-Based Polyimides with Improved Solubility, Transparency, and Dielectric Properties by Postmodification. ResearchGate. [Link]

-

Low—Permittivity Copolymerized Polyimides with Fluorene Rigid Conjugated Structure. MDPI. [Link]

-

Synthesis and characterization of soluble polyimides derived from 2,2′-Bis(3,4-dicarboxyphenoxy)-9,9′-spirobifluorene dianhydride. Semantic Scholar. [Link]

-

In vitro and in vivo assessment of polymer microneedles for controlled transdermal drug delivery. J Drug Target. 2018 Sep;26(8):720-729. [Link]

-

Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry. Stanford Chemicals. [Link]

-

Synthesis and properties of novel organosoluble polyimides derived from 1,4-bis[4-(3,4-dicarboxylphenoxy)]triptycene dianhydride and various aromatic diamines. Sci-Hub. [Link]

-

Synthesis and Characterization of Polyimides with Naphthalene Ring Structure Introduced in the Main Chain. MDPI. [Link]

-

HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. African Journal of Biomedical Research. [Link]

-

Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. Polymers (Basel). 2023 Aug 26;15(17):3549. [Link]

-

Polyimides as biomaterials: preliminary biocompatibility testing. Semantic Scholar. [Link]

-

Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:. Preprints.org. [Link]

-

Synthesis of Dimethyl fluorene-9,9-diacetate. CORE. [Link]

Sources

- 1. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 3. osti.gov [osti.gov]

- 4. mdpi.com [mdpi.com]

- 5. chembk.com [chembk.com]

- 6. chemscene.com [chemscene.com]

- 7. US5061809A - 9,9-bis-(3,4-dicarboxyphenyl)fluorene dianhydrides - Google Patents [patents.google.com]

- 8. CN111656184B - Analytical method of dianhydride - Google Patents [patents.google.com]

- 9. Biocompatibility of Polyimides: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]

9,9-Bis(3,4-dicarboxyphenyl)fluorene dianhydride chemical properties

An In-Depth Technical Guide to 9,9-Bis(3,4-dicarboxyphenyl)fluorene Dianhydride (BFPDA)

For Researchers, Scientists, and Drug Development Professionals

9,9-Bis(3,4-dicarboxyphenyl)fluorene dianhydride (BFPDA) is a key monomer in the synthesis of high-performance polyimides. Its unique fluorenyl group provides exceptional thermal stability, solubility, and desirable dielectric properties to the resulting polymers. This guide delves into the core chemical properties of BFPDA, offering a comprehensive overview for researchers and professionals in materials science and drug development. We will explore its synthesis, purification, and characterization, providing insights into the experimental choices that drive its successful application.

Introduction: The Significance of BFPDA in Advanced Polymers

Aromatic polyimides are a class of polymers renowned for their outstanding thermal and mechanical properties, making them indispensable in the aerospace, electronics, and automotive industries.[1] The performance of these polymers is largely dictated by the chemical structure of their monomeric precursors. BFPDA, with its bulky, cardo-type fluorene structure, is a dianhydride monomer that imparts significant advantages to polyimides.[2] The fluorene group's perpendicular orientation to the polymer backbone disrupts chain packing, leading to enhanced solubility and processability without compromising thermal stability.[2] These characteristics make BFPDA-based polyimides highly attractive for applications requiring high-temperature resistance, optical transparency, and low dielectric constants.[2][3]

Core Chemical and Physical Properties of BFPDA

A thorough understanding of BFPDA's fundamental properties is crucial for its effective utilization in polymer synthesis.

Molecular Structure and Identity

BFPDA, also known as 5,5'-(9H-Fluorene-9,9-diyl)bis(isobenzofuran-1,3-dione), possesses the molecular formula C₂₉H₁₄O₆ and a molecular weight of approximately 458.42 g/mol .[4][5] Its structure is characterized by a central fluorene core to which two phthalic anhydride moieties are attached at the 9-position.

Caption: Molecular Structure of BFPDA.

Physicochemical Data

The physical and chemical properties of BFPDA are summarized in the table below. This data is essential for selecting appropriate solvents for polymerization and for designing thermal processing conditions.

| Property | Value | Source |

| Appearance | White to almost white crystalline powder | |

| Molecular Formula | C₂₉H₁₄O₆ | [4][5] |

| Molecular Weight | 458.42 g/mol | [4] |

| Melting Point | ~260-265 °C | [5][6] |

| Solubility | Low solubility in common organic solvents | [5][6] |

| Purity | >98.0% (qNMR) |

Expert Insight: The low solubility of BFPDA in common organic solvents necessitates the use of high-boiling point, polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) for polyimide synthesis. This choice is critical for achieving high molecular weight polymers, as it ensures the monomer remains fully dissolved throughout the polymerization reaction.

Synthesis and Purification of BFPDA

The synthesis of BFPDA is a multi-step process that requires careful control of reaction conditions to ensure high purity of the final product.

Synthetic Pathway

A common method for preparing BFPDA involves the condensation of fluorene with 3,4-dimethylbenzoic acid, followed by oxidation of the methyl groups to carboxylic acids, and subsequent dehydration to form the dianhydride.[5][6]

Caption: General synthetic workflow for BFPDA.

Causality in Synthesis: The initial condensation reaction is typically acid-catalyzed. The choice of oxidizing agent in the subsequent step is crucial; potassium permanganate is often used, but this can lead to purification challenges. The final dehydration step is usually achieved by heating the tetra-acid precursor, often under vacuum, to drive the cyclization to the dianhydride. Incomplete dehydration can result in a product with a lower melting point and can negatively impact the molecular weight of the resulting polyimide.

Purification Protocol: A Self-Validating System

The purity of BFPDA is paramount for achieving high-performance polyimides. Impurities can act as chain terminators, limiting the molecular weight and compromising the mechanical and thermal properties of the polymer.

Step-by-Step Purification Methodology:

-

Recrystallization: The crude BFPDA is dissolved in a suitable hot solvent, such as acetic anhydride or a mixture of acetic anhydride and acetic acid.

-

Hot Filtration: The hot solution is filtered to remove any insoluble impurities. This step is critical and must be performed quickly to prevent premature crystallization.

-

Crystallization: The filtrate is allowed to cool slowly to promote the formation of well-defined crystals. Rapid cooling can lead to the trapping of impurities.

-

Isolation: The purified crystals are collected by vacuum filtration.

-

Washing: The crystals are washed with a solvent in which BFPDA has low solubility, such as anhydrous ether, to remove residual solvent from the recrystallization step.

-

Drying: The purified BFPDA is dried under vacuum at an elevated temperature (e.g., 150-180 °C) to remove any residual solvents and ensure the complete conversion of any remaining tetra-acid to the dianhydride.

Trustworthiness through Validation: The effectiveness of the purification process is validated by monitoring the melting point of the BFPDA. A sharp melting point within the expected range (260-265 °C) is a good indicator of high purity.[5][6] Further confirmation is obtained through analytical techniques such as FTIR and NMR spectroscopy.

Characterization Techniques for BFPDA

Comprehensive characterization is essential to confirm the identity and purity of synthesized BFPDA.

Spectroscopic Analysis

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for confirming the formation of the dianhydride.[7] The spectrum of BFPDA will show characteristic symmetric and asymmetric stretching vibrations of the carbonyl groups in the anhydride ring, typically around 1850 cm⁻¹ and 1780 cm⁻¹, respectively. The disappearance of the broad hydroxyl peak from the carboxylic acid precursor is a key indicator of successful cyclization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of BFPDA.[8] The proton NMR spectrum will show characteristic peaks for the aromatic protons of the fluorene and phenyl rings. Quantitative NMR (qNMR) can be used to determine the purity of the sample with a high degree of accuracy.

Thermal Analysis

-

Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of BFPDA. It measures the weight loss of a sample as a function of temperature. BFPDA exhibits high thermal stability, with decomposition temperatures typically above 400 °C. This property is directly transferred to the resulting polyimides.[2]

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and glass transition temperature (Tg) of BFPDA. A sharp endothermic peak in the DSC thermogram corresponds to the melting point. For BFPDA-derived thermosets, DSC can be used to determine their high glass transition temperatures, which are often above 404 °C.[2]

Caption: Workflow for the characterization of BFPDA.

Applications in High-Performance Materials

The unique chemical properties of BFPDA make it a valuable monomer for a range of high-performance applications.

-

Polyimides for Microelectronics: BFPDA-based polyimides possess low dielectric constants and high thermal stability, making them ideal for use as insulating layers and packaging materials in the microelectronics industry.[2]

-

Gas Separation Membranes: The rigid, contorted structure imparted by the fluorene group creates free volume within the polymer matrix, which can be exploited for the development of highly efficient gas separation membranes.[9]

-

Heat-Resistant Composites: When used as a matrix resin, BFPDA-derived polyimides can be reinforced with fibers (e.g., carbon or glass) to create lightweight, high-strength composites for aerospace and automotive applications.[2]

Safety Considerations

When handling BFPDA, it is important to follow standard laboratory safety procedures.[6] This includes wearing appropriate personal protective equipment such as gloves, goggles, and a lab coat. Operations should be carried out in a well-ventilated area or a fume hood to avoid inhalation of dust.[5] For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

9,9-Bis(3,4-dicarboxyphenyl)fluorene dianhydride is a cornerstone monomer for the synthesis of advanced polyimides. Its distinct chemical structure, characterized by the bulky fluorenyl group, imparts a unique combination of high thermal stability, enhanced solubility, and favorable dielectric properties to the resulting polymers. A comprehensive understanding of its synthesis, purification, and characterization is essential for harnessing its full potential in the development of next-generation materials for demanding applications. The experimental protocols and characterization workflows outlined in this guide provide a solid foundation for researchers and scientists working with this versatile and high-performance monomer.

References

-

ChemBK. (2024, April 10). 9,9-Bis(3,4-dicarboxyphenyl)fluorene Dianhydride. Retrieved from [Link]

-

ChemBK. (2024, April 10). 9,9-Bis(3,4-dicarboxyphenyl)fluorene Dianhydride (BPAF). Retrieved from [Link]

-

Shanghai Daran Chemical Co., Ltd. BPAF. Retrieved from [Link]

-

Blue Dolphin. 9,9-Bis(3,4-dicarboxyphenyl)fluorene Dianhydride/BPAF cas:135876-30-1. Retrieved from [Link]

-

ResearchGate. (2023, August 6). Mechanical properties of BPDA–ODA polyimide fibers. Retrieved from [Link]

-

Zeus. FOCUS ON POLYIMIDES. Retrieved from [Link]

-

A Comparison of FTNMR and FTIR Techniques. (n.d.). Retrieved from [Link]

-

PubMed. (2001, May). The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 9,9-Bis(3,4-dicarboxyphenyl)fluorene Dianhydride | 135876-30-1 [chemicalbook.com]

- 3. bluedolphinchemicals.com [bluedolphinchemicals.com]

- 4. BPAF|9,9-Bis(3,4-dicarboxyphenyl)fluorene Dianhydride|135876-30-1|二酐单体 [shdaeyeonchem.com]

- 5. chembk.com [chembk.com]

- 6. chembk.com [chembk.com]

- 7. satyensaha.com [satyensaha.com]

- 8. The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. zeusinc.com [zeusinc.com]

Synthesis route for fluorene dianhydride (FDAn) monomer

An In-Depth Technical Guide to the Synthesis of Fluorene Dianhydride (FDAn) for High-Performance Polymers

Authored by a Senior Application Scientist

Foreword: The Architectural Elegance of Fluorene Dianhydride in Polymer Chemistry

In the landscape of advanced materials, the pursuit of high-performance polymers with exceptional thermal stability, optical clarity, and low dielectric properties is relentless. At the heart of many of these cutting-edge materials lies a unique class of monomers: cardo polyimides. The term "cardo," derived from the Latin word for "loop," aptly describes the looped, rigid structure that these monomers impart to the polymer backbone. Among these, 9,9-bis(3,4-dicarboxyphenyl)fluorene dianhydride (FDAn) stands out as a critical building block. Its fluorenyl group, a bulky and rigid moiety, introduces a kink in the polymer chain, disrupting packing and enhancing solubility without sacrificing thermal performance.[1][2] This guide provides a comprehensive overview of the synthetic routes to FDAn, offering both established protocols and insights into the chemical principles that govern its formation.

The Cornerstone Synthesis: A Three-Step Pathway to FDAn

The most prevalent and industrially relevant synthesis of FDAn is a three-step process that begins with the readily available 9-fluorenone. This pathway is valued for its relatively high yields and the purity of the final product.[3]

Step 1: The Friedel-Crafts Alkylation of o-Xylene with 9-Fluorenone

The synthesis commences with a Friedel-Crafts alkylation reaction between 9-fluorenone and ortho-xylene. In this reaction, the aromatic rings of o-xylene act as nucleophiles, attacking the electrophilic carbonyl carbon of 9-fluorenone in the presence of a strong acid catalyst. The o-xylene also conveniently serves as the reaction solvent.[3]

Causality of Experimental Choices:

-

Excess o-Xylene: Using o-xylene as the solvent ensures a high concentration of the nucleophile, driving the reaction towards the desired dialkylated product, 9,9-bis(3,4-dimethylphenyl)fluorene.

-

Acid Catalyst: A strong acid, such as methanesulfonic acid or a Lewis acid, is essential to protonate the carbonyl oxygen of 9-fluorenone, thereby activating the carbonyl carbon for nucleophilic attack.

Caption: Step 1: Friedel-Crafts Alkylation to form the fluorene intermediate.

Step 2: Oxidation of the Dimethyl Groups

The intermediate, 9,9-bis(3,4-dimethylphenyl)fluorene, possesses four methyl groups that are susceptible to oxidation. This step converts these methyl groups into carboxylic acid functionalities, yielding 9,9-bis(3,4-dicarboxyphenyl)fluorene.

Causality of Experimental Choices:

-

Oxidizing Agent: A potent oxidizing agent is required for this transformation. A common system involves a cobalt(II) acetate and manganese(II) acetate catalyst in the presence of sodium bromide in an organic acid solvent like propionic acid.[3] This catalytic system is effective for the oxidation of alkylated aromatics.

-

Reaction Solvent: Propionic acid is often chosen for its suitable boiling point, allowing the reaction to be conducted at elevated temperatures to ensure complete oxidation.[3]

Caption: Step 2: Oxidation of the intermediate to the dicarboxylic acid.

Step 3: Cyclodehydration to Fluorene Dianhydride (FDAn)

The final step is the formation of the dianhydride through the cyclodehydration of the tetracarboxylic acid. This is typically achieved by heating the diacid, often under vacuum.

Causality of Experimental Choices:

-

Heat and Vacuum: The application of heat provides the necessary energy to drive the intramolecular dehydration reaction. A vacuum is employed to remove the water formed during the reaction, shifting the equilibrium towards the dianhydride product.[3]

-

Purification: The crude FDAn can be purified by recrystallization from a suitable solvent, such as toluene or acetic anhydride, to yield a high-purity, crystalline solid.[3][4]

Caption: Step 3: Cyclodehydration to form the final FDAn monomer.

Experimental Protocol: A Self-Validating System

The following protocol for the synthesis of FDAn is a compilation of best practices designed to ensure reproducibility and high purity.

Materials and Equipment:

-

9-Fluorenone

-

o-Xylene

-

Methanesulfonic acid

-

Cobalt(II) acetate tetrahydrate

-

Manganese(II) acetate tetrahydrate

-

Sodium bromide

-

Propionic acid

-

Toluene

-

Round-bottom flasks, reflux condenser, mechanical stirrer, heating mantle, vacuum pump, Buchner funnel, and filtration apparatus.

Step-by-Step Methodology:

-

Synthesis of 9,9-bis(3,4-dimethylphenyl)fluorene:

-

To a three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 9-fluorenone and an excess of o-xylene.

-

Slowly add methanesulfonic acid while stirring.

-

Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC).

-

Cool the mixture and pour it into cold water to precipitate the product.

-

Filter the solid, wash with water until neutral, and dry.

-

Recrystallize the crude product from a suitable solvent like acetic acid to obtain pure 9,9-bis(3,4-dimethylphenyl)fluorene as a white solid.[3]

-

-

Synthesis of 9,9-bis(3,4-dicarboxyphenyl)fluorene:

-

In a flask equipped with a reflux condenser and stirrer, dissolve the 9,9-bis(3,4-dimethylphenyl)fluorene in propionic acid.

-

Add the catalytic amounts of Co(OAc)₂·4H₂O, Mn(OAc)₂·4H₂O, and NaBr.[3]

-

Heat the mixture to reflux and bubble air or oxygen through the solution.

-

Maintain the reaction at reflux until the oxidation is complete.

-

Cool the reaction mixture, and the tetracarboxylic acid will precipitate.

-

Filter the product, wash with fresh propionic acid, and then with water.

-

Dry the product under vacuum.

-

-

Synthesis of Fluorene Dianhydride (FDAn):

-

Place the dry 9,9-bis(3,4-dicarboxyphenyl)fluorene in a flask suitable for vacuum distillation.

-

Heat the flask to a temperature between 120°C and just below the melting point of the product under a high vacuum.[3]

-

Continue heating until the cyclodehydration is complete, as indicated by the cessation of water evolution.

-

The crude FDAn can be purified by recrystallization from toluene.[3]

-

The final product should be a white to off-white crystalline powder.

-

Alternative Synthetic Strategies and Precursors

While the three-step route from 9-fluorenone and o-xylene is well-established, other synthetic pathways and precursors are worth noting for their potential advantages in specific contexts.

Synthesis via 9,9-bis(4-hydroxyphenyl)fluorene (BHPF)

An alternative approach involves the synthesis of 9,9-bis(4-hydroxyphenyl)fluorene (BHPF) as a key intermediate. BHPF is synthesized through the acid-catalyzed condensation of 9-fluorenone with phenol.[5][6][7][8]

Advantages:

-

The condensation reaction to form BHPF is typically high-yielding.[5][6][7]

-

BHPF is a versatile intermediate that can be further functionalized.

Disadvantages:

-

The subsequent conversion of the hydroxyl groups to carboxylic acid functionalities would require additional synthetic steps, potentially lowering the overall yield.

Suzuki Coupling Reactions

For more complex or substituted fluorene dianhydrides, Suzuki coupling reactions offer a powerful tool for constructing the biaryl linkages.[9][10][11][12][13] This palladium-catalyzed cross-coupling of an organoboron compound with an organohalide allows for the precise installation of functional groups.[9][11][13]

Advantages:

-

High tolerance for a wide range of functional groups.[13]

-

Allows for the synthesis of highly tailored and complex fluorene structures.

Disadvantages:

-

The cost of the palladium catalyst and the multi-step synthesis of the required precursors can be prohibitive for large-scale production.

Data Presentation: Comparison of Synthetic Precursors

| Precursor | Key Reaction | Advantages | Disadvantages |

| 9-Fluorenone and o-Xylene | Friedel-Crafts Alkylation | Well-established, high-yielding route.[3] | Requires potent oxidizing agents. |

| 9-Fluorenone and Phenol | Acid-catalyzed Condensation | High yield of BHPF intermediate.[5][6][7] | Requires additional steps to introduce carboxylic acid groups. |

| Fluorene Boronic Esters | Suzuki Coupling | High functional group tolerance, precise control.[9][10][13] | Higher cost, more complex synthesis. |

Conclusion: A Versatile Monomer for Future Materials

The synthesis of fluorene dianhydride is a testament to the elegance and power of organic chemistry. The established three-step route provides a reliable and scalable method for producing this crucial monomer. As the demand for high-performance polymers continues to grow, a thorough understanding of the synthesis of FDAn and its derivatives will be paramount for researchers and professionals in the field. The ability to tailor the structure of FDAn through alternative synthetic strategies opens up a vast design space for new materials with unprecedented properties.

References

-

Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. MDPI. Available at: [Link]

-

Synthesis of Dimethyl fluorene-9,9-diacetate. Available at: [Link]

- US5061809A - 9,9-bis-(3,4-dicarboxyphenyl)fluorene dianhydrides. Google Patents.

-

Suzuki Coupling Powerhouse: Fluorene Boronic Esters in Synthesis. Available at: [Link]

-

9,9-Bis(3,4-dicarboxyphenyl)fluorene Dianhydride (BPAF). ChemBK. Available at: [Link]

-

A NEW ROUTE FOR THE PREPARATION OF FLUORENE DERIVATIVES USING FRIEDEL-CRAFTS INTRAMOLECULAR CYCLOBENZYLATION. Semantic Scholar. Available at: [Link]

-

Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids. National Institutes of Health. Available at: [Link]

-

Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids. ResearchGate. Available at: [Link]

-

Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. ResearchGate. Available at: [Link]

-

Synthesis of fluorene and indenofluorene compounds: tandem palladium-catalyzed suzuki cross-coupling and cyclization. PubMed. Available at: [Link]

-

9,9-Bis(3,4-dicarboxyphenyl)fluorene Dianhydride. ChemBK. Available at: [Link]

-

Synthesis of 9,9-Bis(4-hydroxyphenyl) fluorene Catalyzed by Bifunctional Ionic Liquid. The Royal Society of Chemistry. Available at: [Link]

-

Novel fluorinated polyimides derived from 9,9-bis(4-amino-3,5-difluorophenyl)fluorene and aromatic dianhydrides. ResearchGate. Available at: [Link]

-

Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids. RSC Publishing. Available at: [Link]

- JP4622266B2 - Purification method of fluorine-containing aromatic tetracarboxylic dianhydride. Google Patents.

-

Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. National Institutes of Health. Available at: [Link]

-

Microwave-assisted suzuki coupling reaction for rapid synthesis of conjugated polymer-poly(9,9-dihexylfluorene)s as an example. ResearchGate. Available at: [Link]

-

Organoborane coupling reactions (Suzuki coupling). National Institutes of Health. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US5061809A - 9,9-bis-(3,4-dicarboxyphenyl)fluorene dianhydrides - Google Patents [patents.google.com]

- 4. JP4622266B2 - Purification method of fluorine-containing aromatic tetracarboxylic dianhydride - Google Patents [patents.google.com]

- 5. Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. Synthesis of fluorene and indenofluorene compounds: tandem palladium-catalyzed suzuki cross-coupling and cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

Molecular structure of 1,3-Isobenzofurandione, 5,5'-(9H-fluoren-9-ylidene)bis-

An In-Depth Technical Guide to the Molecular Structure and Application of 1,3-Isobenzofurandione, 5,5'-(9H-fluoren-9-ylidene)bis-

Abstract

This technical guide provides a comprehensive analysis of 1,3-Isobenzofurandione, 5,5'-(9H-fluoren-9-ylidene)bis-, a prominent fluorene-based dianhydride monomer. Commonly known as 9,9-Bis(3,4-dicarboxyphenyl)fluorene Dianhydride (FDAn), this molecule is a critical building block in the synthesis of high-performance "cardo" polyimides. We will dissect its core molecular structure, elucidating how its unique three-dimensional geometry dictates the macroscopic properties of the polymers derived from it. The guide details the synthesis of the monomer, its polymerization mechanism, and the structure-property relationships that endow the resulting polyimides with exceptional thermal stability, optical transparency, and solubility. This content is tailored for researchers, polymer chemists, and materials scientists engaged in the development of advanced materials for optoelectronics, aerospace, and specialized biomedical applications.

Chemical Identity and Core Molecular Structure

The foundation of this molecule's utility lies in its unique and rigid architecture. It is classified as a "cardo" monomer, a term derived from the Latin word for "loop," which refers to the bulky substituent group pendant to the polymer backbone, originating from the C9 carbon of the fluorene moiety.

Nomenclature and Key Identifiers

A summary of the essential chemical identifiers for this compound is presented below.

| Identifier | Value | Source |

| IUPAC Name | 5-[9-(1,3-dioxo-2-benzofuran-5-yl)fluoren-9-yl]-2-benzofuran-1,3-dione | [1] |

| Common Synonyms | 9,9-Bis(3,4-dicarboxyphenyl)fluorene Dianhydride; FDAn | [1] |

| CAS Number | 135876-30-1 | [1][2][3][4] |

| Molecular Formula | C₂₉H₁₄O₆ | [1] |

| Molecular Weight | 458.42 g/mol | [4] |

Structural Elucidation

The molecule's structure is characterized by three primary components:

-

A Central Fluorene Core: A rigid, planar, tricyclic aromatic system that provides inherent thermal stability.[5]

-

A Spiro Carbon Center (C9): The central sp³-hybridized carbon of the fluorene ring is bonded to two separate phenyl groups, creating a non-coplanar, three-dimensional structure.

-

Two Isobenzofurandione Groups: These are cyclic dicarboxylic anhydride functionalities. They serve as the reactive sites for polymerization, specifically with amine groups.

Caption: Core components of the FDAn molecule.

Spatial Configuration and the "Cardo" Effect

The tetrahedral geometry around the spiro C9 carbon is the most critical feature of this molecule. It forces the two bulky isobenzofurandione groups into a non-planar orientation relative to the fluorene backbone. When this monomer is polymerized, this bulky, rigid, and kinked structure prevents the resulting polymer chains from packing closely together. This inhibition of intermolecular packing, known as the "cardo" effect, is directly responsible for the enhanced solubility and high glass transition temperatures (Tg) observed in polyimides derived from it.[5]

Synthesis and Reaction Mechanisms

The synthesis of 1,3-Isobenzofurandione, 5,5'-(9H-fluoren-9-ylidene)bis- is analogous to the classic synthesis of phenolphthalein, proceeding via an electrophilic aromatic substitution reaction.[6][7][8]

Synthetic Pathway

The reaction involves the condensation of one equivalent of 9H-fluorene with two equivalents of a phthalic anhydride derivative, typically trimellitic anhydride, in the presence of a strong acid catalyst such as sulfuric acid or methanesulfonic acid.[6] The acid protonates the anhydride, creating a highly reactive electrophilic species. The electron-rich fluorene ring system then acts as the nucleophile, attacking the electrophile to form the final product.

Caption: Synthesis of FDAn via electrophilic substitution.

Experimental Protocol: Synthesis of FDAn

This protocol is a generalized representation based on established electrophilic aromatic substitution reactions for similar structures.[6][7] Researchers should consult specific literature for optimized conditions.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, charge 9H-fluorene (1 equivalent) and trimellitic anhydride (2.1 equivalents).

-

Solvent and Catalyst Addition: Add methanesulfonic acid as both the catalyst and solvent, ensuring the solids are fully dissolved with stirring.

-

Reaction: Heat the mixture to 80-90°C under a nitrogen atmosphere and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, slowly pour the reaction mixture into a large volume of ice-cold deionized water to precipitate the crude product.

-

Purification: Filter the precipitate, wash thoroughly with deionized water until the filtrate is neutral, and then wash with ethanol. Dry the crude product in a vacuum oven.

-

Recrystallization: Further purify the product by recrystallization from a suitable solvent system (e.g., acetic anhydride or a toluene/acetone mixture) to yield pure FDAn as a white powder.

Application in Polymer Chemistry: High-Performance Polyimides

FDAn is not an end-product but a high-value monomer for creating advanced polymers. Its dianhydride nature makes it an ideal reaction partner for diamines in polycondensation reactions to form polyimides.

Polymerization Mechanism: A Two-Step Process

The synthesis of polyimides from FDAn and an aromatic diamine is a two-step process:

-

Poly(amic acid) Formation: The dianhydride (FDAn) and a diamine are reacted at room temperature in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc). This step involves the nucleophilic attack of the amine groups on the carbonyl carbons of the anhydride, opening the ring to form a long-chain, soluble poly(amic acid) precursor.

-

Imidization: The poly(amic acid) is converted to the final polyimide through cyclodehydration. This can be achieved either by thermal imidization (heating the poly(amic acid) solution or film to temperatures >200°C) or by chemical imidization at lower temperatures using a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine).

Caption: Two-step polymerization process for FDAn-based polyimides.

Experimental Protocol: Synthesis of a Representative Polyimide Film

-

Poly(amic acid) Synthesis: In a dry, nitrogen-purged flask, dissolve a stoichiometric amount of an aromatic diamine (e.g., 4,4'-oxydianiline) in anhydrous NMP.

-

Monomer Addition: Slowly add an equimolar amount of FDAn powder to the stirred diamine solution in small portions, maintaining the temperature below 25°C to control the reaction exotherm.

-

Polymerization: Continue stirring the solution at room temperature under nitrogen for 18-24 hours until a viscous, homogeneous poly(amic acid) solution is formed.

-

Film Casting: Cast the viscous solution onto a clean glass plate using a doctor blade.

-

Thermal Imidization: Place the cast film in a programmable oven. Perform a staged heating program: 80°C for 2 hours, 150°C for 1 hour, 200°C for 1 hour, and finally 250-300°C for 1 hour to complete the imidization and remove the solvent.

-

Film Recovery: After cooling, immerse the glass plate in water to detach the flexible, transparent polyimide film.

Structure-Property Relationships of FDAn-Derived Polyimides

The incorporation of the FDAn monomer into a polymer backbone imparts a unique combination of highly desirable properties, directly attributable to its molecular structure.

Causality of Performance

-

High Thermal Stability: The high aromatic content and rigidity of the fluorene and anhydride units contribute to excellent thermal and thermo-oxidative stability, with decomposition temperatures often exceeding 500°C.[5][9]

-

High Glass Transition Temperature (Tg): The bulky, non-planar cardo structure severely restricts the rotational freedom of the polymer chains, leading to very high Tg values, often above 400°C.[5]

-

Excellent Solubility: The same cardo structure that increases Tg also disrupts efficient chain packing, allowing solvent molecules to penetrate and dissolve the polymer. This makes FDAn-based polyimides soluble in a range of organic solvents, a significant advantage for processing.[10][11]

-

Optical Transparency: The non-planar structure and the introduction of bulky groups disrupt the formation of intermolecular charge-transfer complexes, which are often responsible for color in aromatic polyimides. This results in polymers that are highly transparent and colorless.[5][10]

-

Low Dielectric Constant: The disruption of chain packing creates free volume within the polymer matrix, which helps to lower the dielectric constant, a critical property for microelectronics applications.[10][12]

Key Performance Metrics

The table below summarizes typical properties of polyimides synthesized using FDAn and various diamines, as reported in the literature.

| Property | Typical Value Range | Significance | Source |

| Glass Transition Temp. (Tg) | 420 - 440 °C | High-temperature structural integrity | [5] |

| 5% Weight Loss Temp. (TGA) | > 550 °C (in N₂) | Excellent thermal stability | [9] |

| Optical Transmittance (@400nm) | > 75% | Suitability for optical applications | [10] |

| Dielectric Constant (@1 kHz) | 2.6 - 2.8 | Performance in microelectronics | [10] |

| Solubility | Soluble in NMP, DMAc, m-cresol | Ease of solution-based processing | [11] |

Conclusion and Future Outlook

1,3-Isobenzofurandione, 5,5'-(9H-fluoren-9-ylidene)bis- (FDAn) is a cornerstone monomer in the field of high-performance polymers. Its molecular structure, defined by the rigid fluorene core and the non-planar "cardo" geometry, is the direct cause of the superior thermal, mechanical, and optical properties of the polyimides derived from it. The ability to combine high-temperature resistance with excellent solubility and optical clarity makes these materials highly valuable for advanced applications.

Future research will likely focus on synthesizing novel FDAn-based copolymers to further tune properties like the refractive index and coefficient of thermal expansion for next-generation flexible displays, advanced composites, and high-frequency communication systems. Its relevance to drug development professionals lies in its potential use in creating robust, biocompatible, and thermally stable materials for implantable devices, advanced diagnostic sensors, and microfluidic systems where material integrity is paramount.

References

- Synthesis of Phenolphthalein Derivatives and Their Color Change Reaction. University of Science and Technology of China.

- Simultaneously Improving the Optical, Dielectric, and Solubility Properties of Fluorene-Based Polyimide with Silyl Ether Side Groups.

- Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines. MDPI.

- Synthesis and properties of novel polyimides based on 2',7'-bis(4-aminophenoxy)-spiro(4,5-diazafluorene-9,9'-xanthene). Taylor & Francis.

- Low—Permittivity Copolymerized Polyimides with Fluorene Rigid Conjug

- Full article: Synthesis and properties of novel polyimides based on 2',7'-bis(4-aminophenoxy)-spiro(4,5-diazafluorene-9,9'-xanthene). Taylor & Francis Online.

- 1,3-Isobenzofurandione, 5,5'-(9H-fluoren-9-ylidene)bis-. PubChem.

- Experiment 15: SYNTHESIS OF ACID-BASE INDICATORS.

- SYNTHESIS OF PHENOLPHTHALEIN. Scribd.

- 1,3-Isobenzofurandione, 5,5'-(9H-fluoren-9-ylidene)bis- 135876-30-1. Chinachemnet.

- 1,3-Isobenzofurandione, 5,5'-(9H-fluoren-9-ylidene)bis-. Sunway Pharm Ltd.

- 5,5 '- (9H-fluorene-9,9-diyl) bis (isobenzofuran-1,3-dione) Rhif CAS: 135876-30-1. Alfa Aesar.

Sources

- 1. 1,3-Isobenzofurandione, 5,5'-(9H-fluoren-9-ylidene)bis- | C29H14O6 | CID 15041698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. China 5,5 '- (9H-fluorene-9,9-diyl) bis (isobenzofuran-1,3-dione) Rhif CAS: 135876-30-1 Gwneuthurwyr - Sampl Am Ddim - Alfa Chemical [cy.alfachemar.com]

- 3. China 1,3-Isobenzofurandione, 5,5'-(9H-fluoren-9-ylidene)bis- 135876-30-1 [chinachemnet.com]

- 4. 1,3-Isobenzofurandione, 5,5'-(9H-fluoren-9-ylidene)bis- - CAS:135876-30-1 - Sunway Pharm Ltd [3wpharm.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of Phenolphthalein Derivatives and Their Color Change Reaction [ccspublishing.org.cn]

- 7. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 8. scribd.com [scribd.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Simultaneously Improving the Optical, Dielectric, and Solubility Properties of Fluorene-Based Polyimide with Silyl Ether Side Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. mdpi.com [mdpi.com]

Physical and chemical properties of FDAn monomer

An In-Depth Technical Guide to 2,5-Furandicarboxylic Acid (FDCA): A Bio-Based Monomer for Sustainable Polymers

Introduction

2,5-Furandicarboxylic acid (FDCA) is a bio-based aromatic dicarboxylic acid that has garnered significant attention as a sustainable replacement for petroleum-derived terephthalic acid in the production of polyesters and other polymers.[1] Its rigid furan ring structure imparts excellent thermal and mechanical properties to the resulting polymers, making it a promising building block for a new generation of high-performance, bio-based plastics.[2] This guide provides a comprehensive overview of the physical and chemical properties of the FDCA monomer, its synthesis and purification, polymerization behavior, and key applications for researchers, scientists, and professionals in drug development and material science.

Molecular Structure and Properties

FDCA is a heterocyclic compound with the chemical formula C6H4O5. Its structure consists of a furan ring substituted with two carboxylic acid groups at the 2 and 5 positions. This unique structure is the primary determinant of its chemical reactivity and the physical properties of its derived polymers.

Physical and Chemical Properties of FDCA

A summary of the key physical and chemical properties of FDCA is presented in the table below.

| Property | Value |

| Molecular Weight | 156.09 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | >300 °C (decomposes) |

| Solubility | Sparingly soluble in water and most organic solvents at room temperature. More soluble in polar aprotic solvents like DMSO and DMF. |

| pKa1 | ~2.7 |

| pKa2 | ~4.0 |

Note: The exact values for some properties may vary depending on the purity and crystalline form of the FDCA.

The high melting point and low solubility of FDCA are attributed to the strong hydrogen bonding between the carboxylic acid groups in the solid state. These intermolecular interactions must be overcome for the monomer to dissolve or melt, which often requires high temperatures or the use of highly polar solvents.

Spectroscopic Data

Spectroscopic techniques are essential for the identification and characterization of the FDCA monomer.[3][4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of FDCA in a suitable solvent (e.g., DMSO-d6) typically shows a singlet for the two equivalent furan ring protons. The chemical shift of the carboxylic acid protons is also observable, often as a broad singlet at a higher chemical shift.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxyl carbons and the carbons of the furan ring.

-

-

Infrared (IR) Spectroscopy: The IR spectrum of FDCA is characterized by strong absorption bands corresponding to the O-H stretching of the carboxylic acid groups and the C=O stretching of the carbonyl groups.[5] Bands associated with the C-O stretching and the vibrations of the furan ring are also present.[3]

-

UV-Vis Spectroscopy: FDCA exhibits characteristic UV absorption due to the conjugated system of the furan ring and the carboxylic acid groups.[3][5]

Thermal Properties

The thermal stability of FDCA is a critical parameter for its processing and polymerization.

-

Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability and decomposition temperature of FDCA.[6][7][8][9] A typical TGA curve shows that FDCA is stable up to a certain temperature, after which it undergoes decomposition, characterized by a significant loss of mass.[8]

-

Differential Scanning Calorimetry (DSC): DSC is employed to study the thermal transitions of FDCA, such as melting and crystallization.[6][7][9][10] However, due to its high melting point and tendency to decompose, observing a clear melting endotherm can be challenging.[10]

Synthesis and Purification of FDCA Monomer

The production of high-purity FDCA is crucial for achieving high molecular weight polymers. Several synthetic routes have been developed, primarily starting from biomass-derived 5-hydroxymethylfurfural (HMF).

Experimental Protocol: Oxidation of HMF to FDCA

A common laboratory-scale synthesis involves the oxidation of HMF using a suitable catalyst and oxidant.

Materials:

-

5-Hydroxymethylfurfural (HMF)

-

Catalyst (e.g., Pt/C, Au/TiO₂)

-

Base (e.g., NaOH, K₂CO₃)

-

Oxidant (e.g., O₂, H₂O₂)

-

Solvent (e.g., water)

-

Acid for precipitation (e.g., HCl)

Procedure:

-

Dissolve HMF in an aqueous basic solution in a reaction vessel.

-

Add the catalyst to the solution.

-

Pressurize the reactor with an oxidant (e.g., oxygen) and heat to the desired reaction temperature.

-

Maintain the reaction under vigorous stirring for a specified time.

-

After the reaction is complete, cool the mixture and filter to remove the catalyst.

-

Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the FDCA.

-

Collect the precipitated FDCA by filtration, wash with water, and dry under vacuum.

Caption: Workflow for the synthesis of FDCA from HMF.

Purification

For polymerization, FDCA must be of high purity. Common purification techniques include recrystallization from a suitable solvent or conversion to its dimethyl ester (DMFDCA), which can be purified by distillation or recrystallization and then hydrolyzed back to FDCA if needed.[2]

Polymerization of FDCA

FDCA can be polymerized through various methods, with polycondensation being the most common, to produce a range of furan-based polymers.

Polycondensation

In polycondensation, FDCA reacts with a diol to form a polyester. The properties of the resulting polymer can be tailored by the choice of the diol. For example, reaction with ethylene glycol yields polyethylene 2,5-furandicarboxylate (PEF), a promising bio-based alternative to PET.

Caption: Polycondensation of FDCA with a diol.

The polymerization process typically involves two stages: an esterification or transesterification step followed by a melt or solid-state polycondensation step under high vacuum and temperature to achieve high molecular weights.

Applications of FDCA-Based Polymers

The unique properties of FDCA-based polymers make them suitable for a wide range of applications.

-

Packaging: The excellent barrier properties of polymers like PEF against gases such as oxygen and carbon dioxide make them ideal for food and beverage packaging.

-

Fibers and Films: FDCA-based polyesters can be processed into fibers for textiles and films for various applications.

-

Engineering Plastics: The high thermal stability and mechanical strength of some FDCA copolymers make them suitable for use as engineering plastics in automotive and electronic applications.[11]

Conclusion

2,5-Furandicarboxylic acid is a versatile and promising bio-based monomer that offers a sustainable alternative to petroleum-derived chemicals. Its unique chemical structure provides a pathway to high-performance polymers with excellent thermal, mechanical, and barrier properties. Continued research and development in the synthesis, purification, and polymerization of FDCA are crucial for its widespread commercialization and the transition to a more sustainable polymer industry.

References

- 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. (URL: )

- 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. Molecules. 2022 Jun 24;27(13):4071. (URL: )

- Different applications of FDM-based polymers and composites - ResearchG

- Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl) - NIH. (URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgYq_zkUza83eu7TOupgb8WF_NPJxjGcqxfQpB_5Z4zrkjGG2l-HIQ_T8tc7sMdVfB39QpEC82DhX-2YveCObbo08Ntc2SeuvXVX8og-Yx6vVHoOQnGouv2qa_mdiZQZur_8gy28YY250Z)

- Spectroscopic methods (NMR, IR, UV-Vis) | Intro to Polymer Science Class Notes - Fiveable. (URL: )

- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (URL: )

- Fundamentals of Polymers Thermal Characterization: TGA, DSC, Thermal Conductivity, STA, and DMA Techniques – C-Therm Technologies Ltd. (URL: )

- DSC & TGA | PPT - Slideshare. (URL: )

- TGA, TMA, and DMA Analysis of Thermoplastics - AZoM. (URL: )

- Thermal Characterization of Polymers | Nexus Analytics. (URL: )

- Differential Scanning Calorimetry (DSC)

Sources

- 1. 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. fiveable.me [fiveable.me]

- 4. lehigh.edu [lehigh.edu]

- 5. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fundamentals of Polymers Thermal Characterization: TGA, DSC, Thermal Conductivity, STA, and DMA Techniques – C-Therm Technologies Ltd. [ctherm.com]

- 7. DSC & TGA | PPT [slideshare.net]

- 8. azom.com [azom.com]

- 9. nexus-analytics.com.my [nexus-analytics.com.my]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Spectral Analysis of 9,9-Bis(3,4-dicarboxyphenyl)fluorene Dianhydride

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,9-Bis(3,4-dicarboxyphenyl)fluorene dianhydride (BPAF) is a fluorene-based aromatic dianhydride monomer crucial in the synthesis of high-performance polyimides.[1] Its rigid, bulky fluorene core imparts exceptional thermal stability, optical transparency, and solubility to the resulting polymers, making them suitable for advanced applications in electronics, aerospace, and membrane-based separations.[1][2] This guide provides an in-depth analysis of the spectral data of BPAF, offering a foundational understanding for its identification, purity assessment, and elucidation of its structural characteristics.

Molecular Structure and Spectroscopic Overview

The unique structure of BPAF, featuring a central spiro-fluorene linked to two phthalic anhydride moieties, gives rise to a distinct spectroscopic fingerprint. Understanding this structure is key to interpreting its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Caption: A simplified potential fragmentation pathway for BPAF in mass spectrometry.

Experimental Protocol: Mass Spectrometry Analysis

-

Ionization Method: A suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), would be chosen. EI is often used for relatively stable, volatile compounds, while ESI is suitable for less volatile or thermally labile molecules.

-

Sample Introduction: The sample would be introduced into the mass spectrometer, either directly via a solids probe or after separation by gas or liquid chromatography.

-

Data Acquisition: The mass spectrum would be recorded over an appropriate mass-to-charge (m/z) range to observe the molecular ion and key fragment ions.

Conclusion

The spectral data of 9,9-Bis(3,4-dicarboxyphenyl)fluorene dianhydride provides a comprehensive picture of its molecular structure. The characteristic strong carbonyl absorptions in the IR spectrum confirm the presence of the anhydride functional groups. While experimental NMR and MS data are not widely published, a predictive analysis based on its constituent fragments provides a strong indication of the expected spectral features. This guide serves as a valuable resource for the identification and characterization of this important monomer in research and development settings.

References

-

Ren, X., Wang, Z., He, Z., Yang, C., Qi, Y., Han, S., Chen, S., Yu, H., & Liu, J. (2023). Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. Polymers, 15(17), 3549. [Link]

-

Liu, Y.-Y., Cao, J.-H., Shen, S.-G., & Liang, W.-H. (2022). Colorless Polyamide–Imide Films with Enhanced Thermal and Dimensional Stability and Their Application in Flexible OLED Devices. ACS Applied Polymer Materials. [Link]

-

ResearchGate. (2023). Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. [Link]

-

MDPI. (n.d.). Special Issue : Polymeric Materials in Energy Conversion and Storage. [Link]

-

ACS Publications. (2022). Simultaneously Improving the Optical, Dielectric, and Solubility Properties of Fluorene-Based Polyimide with Silyl Ether Side Groups. ACS Omega. [Link]

-

PubMed. (2023). Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. [Link]

-

Scilit. (2001). Synthesis and characterization of new organosoluble polyimides based on flexible diamine. [Link]

-

Scilit. (n.d.). Synthesis and characterization of new organosoluble polyimides based on flexible diamine. [Link]

- Google Patents. (1991). 9,9-bis-(3,4-dicarboxyphenyl)fluorene dianhydrides. US5061809A.

-

ResearchGate. (2019). Synthesis and characterization of 9,9‐bis(4‐hydroxyphenyl and 4‐aminophenyl)dibenzofluorenes: Novel fluorene‐based monomers. [Link]

Sources

A Comprehensive Technical Guide to the Solubility of 1,3-Isobenzofurandione, 5,5'-(9H-fluoren-9-ylidene)bis- in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Isobenzofurandione, 5,5'-(9H-fluoren-9-ylidene)bis-, a complex organic molecule built upon a fluorene backbone, is a compound of increasing interest in materials science and polymer chemistry. Its rigid, bulky structure and potential for high thermal stability make it a promising monomer for the synthesis of advanced polyimides and other high-performance polymers. The processability of such polymers is intrinsically linked to the solubility of their constituent monomers in suitable organic solvents. A thorough understanding of the solubility characteristics of 1,3-Isobenzofurandione, 5,5'-(9H-fluoren-9-ylidene)bis- is therefore a critical prerequisite for its effective utilization in research and development.

This in-depth technical guide provides a detailed exploration of the solubility of 1,3-Isobenzofurandione, 5,5'-(9H-fluoren-9-ylidene)bis- in a range of common organic solvents. We will delve into the theoretical aspects governing its solubility, present qualitative solubility data based on related structures, and provide a rigorous, step-by-step experimental protocol for the quantitative determination of its solubility. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development and materials science who are working with this or structurally similar compounds.

Molecular Overview and Predicted Solubility

Chemical Structure:

-

IUPAC Name: 1,3-Isobenzofurandione, 5,5'-(9H-fluoren-9-ylidene)bis-

-

CAS Number: 135876-30-1

-

Molecular Formula: C₂₉H₁₄O₆

-

Molecular Weight: 458.42 g/mol

-

Appearance: White to almost white powder or crystalline solid.

The molecular architecture of 1,3-Isobenzofurandione, 5,5'-(9H-fluoren-9-ylidene)bis- is dominated by the large, nonpolar, and rigid fluorenylidene core. This core structure is inherently hydrophobic. The presence of two isobenzofurandione moieties introduces polar carbonyl groups, which can engage in dipole-dipole interactions with polar solvent molecules. However, the overall character of the molecule is expected to be largely nonpolar to moderately polar.

Based on the principle of "like dissolves like," it is anticipated that this compound will exhibit poor solubility in highly polar protic solvents like water and limited solubility in lower alcohols. Conversely, good solubility is expected in a range of aprotic polar and nonpolar organic solvents that can effectively solvate the large hydrocarbon framework. The bulky, twisted, and sterically hindered nature of the fluorene group in similar dianhydrides has been shown to improve solubility in organic solvents.[1]

Qualitative Solubility Profile

| Solvent Category | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | N-Methyl-2-pyrrolidone (NMP) | Soluble | High boiling point and strong dipolar interactions can overcome lattice energy. Polyimides from similar fluorene dianhydrides show good solubility.[2][3][4] |

| Dimethylformamide (DMF) | Soluble | Similar to NMP, its polarity and aprotic nature are favorable for dissolving large, moderately polar molecules. | |

| Dimethyl sulfoxide (DMSO) | Soluble | A strong aprotic solvent capable of dissolving a wide range of organic compounds. | |

| Dimethylacetamide (DMAc) | Soluble | Frequently used for the polymerization of aromatic polyimides, indicating good monomer solubility.[2][3][4] | |

| Tetrahydrofuran (THF) | Moderately Soluble | A less polar ether that may still effectively solvate the molecule. | |

| γ-Butyrolactone | Soluble | A polar aprotic solvent in which polyimides from a similar fluorene dianhydride have shown good solubility.[2][3] | |

| Polar Protic | Water | Insoluble | The large hydrophobic fluorene core is expected to dominate, leading to very low aqueous solubility. |

| Methanol | Sparingly Soluble | The small polar head may interact with the carbonyl groups, but the large nonpolar part will limit solubility. | |

| Ethanol | Sparingly Soluble | Similar to methanol, with slightly better potential due to the larger alkyl chain. | |